2-[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a combination of pyrazine, piperidine, and naphthyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the condensation of 5-methylpyrazine-2-carboxylic acid with piperidine derivatives, followed by cyclization and functional group modifications to introduce the naphthyridine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methylpyrazine-2-carbonyl)piperidin-3-ylmethanamine
- 2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Uniqueness
2-[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. Its naphthyridine moiety, in particular, contributes to its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C19H19N5O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(5-methylpyrazin-2-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H19N5O/c1-13-11-22-17(12-21-13)19(25)24-9-6-14(7-10-24)16-5-4-15-3-2-8-20-18(15)23-16/h2-5,8,11-12,14H,6-7,9-10H2,1H3 |
InChI Key |
DPASQCWMGGUZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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